Manganese(II) sulfate pentahydrate

CAS No.: 13465-27-5

Cat. No.: VC1954428

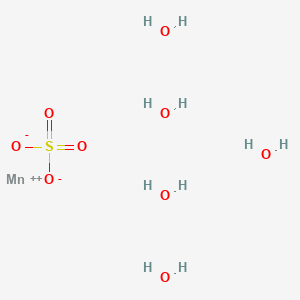

Molecular Formula: H10MnO9S

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13465-27-5 |

|---|---|

| Molecular Formula | H10MnO9S |

| Molecular Weight | 241.08 g/mol |

| IUPAC Name | manganese(2+);sulfate;pentahydrate |

| Standard InChI | InChI=1S/Mn.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 |

| Standard InChI Key | SCVOEYLBXCPATR-UHFFFAOYSA-L |

| SMILES | O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

| Canonical SMILES | O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

Introduction

Chemical Identity and Structure

Manganese(II) sulfate pentahydrate (MnSO₄·5H₂O) is a hydrated form of manganese(II) sulfate, containing five water molecules associated with each manganese sulfate unit. It appears as pale red crystals that dissolve in water to form a faintly pink solution of the aquo complex [Mn(H₂O)₆]²⁺ .

The compound has a molecular weight of 241.08 g/mol and crystallizes in a triclinic system with unit cell parameters: a=6.37 Å, b=10.77 Å, c=6.13 Å, α=98.8°, β=109.9°, γ=77.8° . The structure has been determined by X-ray crystallography, revealing the coordination environment around the manganese ion . The pentahydrate form is one of several hydration states of manganese sulfate, alongside the monohydrate, tetrahydrate, and heptahydrate forms.

Physical and Chemical Properties

Manganese(II) sulfate pentahydrate exhibits distinctive physical and chemical properties that make it suitable for various applications. It appears as pale red crystals with a melting point of approximately 30°C, at which point it begins to lose water of crystallization .

Table 1: Physical Properties of Manganese(II) Sulfate Pentahydrate

| Property | Value | Source |

|---|---|---|

| Appearance | Pale red crystals | |

| Molecular Weight | 241.08 g/mol | |

| Melting Point | ~30°C | |

| Specific Gravity | 2.103 g/cm³ | |

| pH (50g/L, 25°C) | 4.0 - 6.5 | |

| Crystal System | Triclinic | |

| Refractive Index | 1.517 |

The compound is deliquescent, meaning it absorbs moisture from the environment. When dissolved in water, it forms a faintly pink solution due to the formation of the [Mn(H₂O)₆]²⁺ aquo complex . Below 26°C, the pentahydrate form is stable, while above this temperature, it tends to convert to the tetrahydrate form .

Production Methods

Manganese(II) sulfate pentahydrate can be synthesized through several methods, both on industrial and laboratory scales.

Industrial Production

On an industrial scale, manganese ores are typically purified by conversion to manganese(II) sulfate. The global production of manganese(II) sulfate was approximately 260,000 tonnes in 2005, highlighting its commercial significance .

Industrial production often involves the treatment of manganese dioxide with sulfur dioxide:

MnO₂ + SO₂ + H₂O → MnSO₄·H₂O

This reaction can be further processed to obtain the pentahydrate form through controlled crystallization processes .

Laboratory Synthesis Methods

Several laboratory methods exist for synthesizing manganese(II) sulfate pentahydrate:

Reaction of Manganese Dioxide with Oxalic and Sulfuric Acids

This method involves the reaction:

MnO₂ + H₂C₂O₄ + H₂SO₄ = MnSO₄ + 2H₂O + 2CO₂↑

The procedure requires suspending manganese dioxide in water and adding a hot solution of oxalic and sulfuric acids with heating and stirring. After the reaction is complete, the solution is filtered and used for crystallization of the pentahydrate form .

Reaction of Manganese Hydroxide or Hydroxycarbonate with Sulfuric Acid

Alternative synthesis routes involve the reactions:

Mn(OH)₂ + H₂SO₄ = MnSO₄ + 2H₂O

or

MnCO₃(OH)₂ + 2H₂SO₄ = 2MnSO₄ + CO₂↑ + 3H₂O

These reactions involve adding sulfuric acid to manganese hydroxide or hydroxycarbonate with stirring until complete dissolution .

Applications

Manganese(II) sulfate pentahydrate has diverse applications across various industries, reflecting its importance as a versatile chemical compound.

Agricultural Applications

In agriculture, manganese(II) sulfate pentahydrate serves as an essential micronutrient:

-

It helps correct manganese deficiencies in soils, which is crucial for plant photosynthesis and enzyme function.

-

It serves as a fertilizer additive to improve soil fertility, particularly in acidic soils where manganese availability is naturally low .

Manganese is an essential trace element required for various biochemical processes in plants, and its deficiency can lead to interveinal chlorosis in leaves and reduced crop yields.

Industrial Applications

The industrial applications of manganese(II) sulfate pentahydrate are varied and significant:

Battery Manufacturing

One of the primary industrial uses of manganese(II) sulfate pentahydrate is in battery production. It serves as a precursor for electrolytic manganese dioxide (EMD), which is produced through the electrolysis of manganese sulfate solutions. EMD is a critical component in dry-cell batteries .

Other Industrial Uses

Additional industrial applications include:

-

Use in pigments and dyes as a drying agent

-

Catalyst production for the synthesis of organic compounds

Research and Analytical Applications

In research settings, manganese(II) sulfate pentahydrate is used in various experimental procedures and serves as a standard reagent in analytical chemistry. Its controlled composition and high purity make it suitable for precise analytical applications .

Toxicological Profile

Extensive toxicological studies have been conducted on manganese sulfate compounds to evaluate their safety profiles.

Toxicology Studies

The National Toxicology Program (NTP) conducted comprehensive toxicology and carcinogenesis studies on manganese(II) sulfate monohydrate, which provides valuable insights into the toxicological properties of manganese sulfate compounds in general .

Short-term Exposure Studies

In 14-day studies, rats exposed to high concentrations (50,000 ppm) of manganese(II) sulfate monohydrate in their diet showed:

-

Lower body weight gains (57% lower in males, 20% lower in females)

Subchronic Exposure Studies

In 13-week studies, rats and mice exposed to manganese(II) sulfate monohydrate showed:

-

Decreased body weight gains at higher exposure levels

-

Changes in hematological parameters, including decreased lymphocyte counts

Chronic Exposure Studies

Two-year studies revealed:

-

Lower survival rates in male rats exposed to 15,000 ppm, primarily due to increased incidences of advanced renal disease

-

Increased severity of nephropathy in male rats

-

Secondary hyperparathyroidism manifestations, including mineralization of blood vessels and fibrous osteodystrophy

-

No evidence of carcinogenic activity attributable to manganese sulfate exposure

Analytical Specifications and Composition

Commercially available manganese(II) sulfate pentahydrate typically meets specific purity standards and analytical specifications.

Elemental Composition

The theoretical elemental composition of manganese(II) sulfate pentahydrate reflects its chemical formula MnSO₄·5H₂O:

Table 2: Elemental Composition of Manganese(II) Sulfate Pentahydrate

| Element | Content (g/kg) | Percentage (%) |

|---|---|---|

| Manganese | 319,680 mg/kg | ~32% |

| Sulfur | 190 g/kg | ~19% |

| Oxygen | - | ~47% |

| Hydrogen | - | ~2% |

| Parameter | Specification |

|---|---|

| Assay | ≥99.0% (Titration) |

| pH (50g/L, 25°C) | 4.0 - 6.5 |

| Appearance | Pale red crystals |

| Purity | 99.0+% (mass/mass) |

Crystal Structure and Growth

Manganese(II) sulfate pentahydrate crystallizes in a triclinic system. The crystal structure has been well-characterized through X-ray crystallography studies .

Crystallization Parameters

The crystallization of manganese(II) sulfate pentahydrate is temperature-dependent:

-

Below approximately 26°C, the pentahydrate form crystallizes

The addition of sulfuric acid during crystallization can prevent hydrolysis, which may affect crystal quality. The compound's propensity to absorb moisture from the environment (deliquescence) requires attention during crystal growth procedures .

Related Compounds

Manganese(II) sulfate exists in various hydration states, each with distinct properties:

Table 4: Comparison of Manganese(II) Sulfate Hydrates

| Compound | Formula | Crystal System | Density (g/cm³) | Notable Features |

|---|---|---|---|---|

| Anhydrous | MnSO₄ | Orthorhombic | 3.25 | Decomposes at 850°C |

| Monohydrate | MnSO₄·H₂O | Monoclinic | 2.95 | Decomposes at 280°C |

| Tetrahydrate | MnSO₄·4H₂O | Monoclinic | 2.107 | Forms above 26°C |

| Pentahydrate | MnSO₄·5H₂O | Triclinic | 2.103 | Decomposes at 26°C |

| Heptahydrate | MnSO₄·7H₂O | Triclinic | 2.09 | Less common form |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume